molecular formula C10H11N3 B11745696 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Cat. No.: B11745696
M. Wt: 173.21 g/mol
InChI Key: LFDWIKLQKIGRDM-UHFFFAOYSA-N
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Description

2-(1,8-Naphthyridin-2-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various pharmaceuticals and materials science applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer condensation with 2-aminonicotinaldehydes. This reaction is typically catalyzed by copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH) .

Another method involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often focus on optimizing yield, safety, and environmental impact. These methods may include the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(1,8-Naphthyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,8-Naphthyridin-2-yl)ethan-1-amine is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)ethanamine

InChI

InChI=1S/C10H11N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h1-4,7H,5-6,11H2

InChI Key

LFDWIKLQKIGRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCN

Origin of Product

United States

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